H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2
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Overview
Description
The compound H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes glycine, cysteine, serine, aspartic acid, proline, arginine, alanine, tryptophan, and cysteine residues, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can introduce new functional groups.
Major Products
Disulfide Bonds: Oxidation of cysteine residues forms disulfide bonds, stabilizing the peptide structure.
Free Thiols: Reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.
Biology: Studied for their roles in cellular signaling, enzyme activity, and protein-protein interactions.
Medicine: Investigated for therapeutic potential in treating diseases, including cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 involves interactions with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, binding to a receptor may trigger a signaling cascade, while interaction with an enzyme may inhibit or enhance its activity.
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with lysine and glycine residues, studied for its biological activity and low toxicity.
Gly-Gly: A dipeptide consisting of two glycine residues, commonly used in laboratory research.
Uniqueness
The uniqueness of H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 lies in its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine residues allows for the formation of disulfide bonds, contributing to the peptide’s stability and biological activity.
Biological Activity
The compound H-Gly-Cys(1)-Cys(2)-Ser-Asp-Pro-Arg-Cys(1)-Ala-Trp-Arg-Cys(2)-NH2 , also known as a bioactive peptide, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
This peptide consists of a sequence of amino acids that includes multiple cysteine residues, which are critical for forming disulfide bonds that stabilize the peptide structure. The molecular formula is C53H83N21O17S with a molecular weight of approximately 1414.6 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Peptides with cysteine residues often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Antimicrobial Effects : Similar peptides have shown efficacy against various pathogens, suggesting potential antibacterial and antifungal properties.
- Modulation of Immune Responses : The presence of specific amino acids like Arg and Trp may enhance immune modulation, influencing cytokine production and immune cell activity .
Antihypertensive Effects
Research indicates that certain peptide sequences can inhibit angiotensin-converting enzyme (ACE), leading to reduced blood pressure. The structural components of this compound suggest a potential role in this area, as positively charged residues at the C-terminal have been linked to increased ACE inhibition .
Analgesic Properties
Peptides similar in structure have demonstrated antinociceptive effects in animal models. For instance, modifications in peptide sequences can enhance their binding affinity to opioid receptors, thus providing pain relief .
Case Studies
- Study on Antimicrobial Activity : A study evaluating the antimicrobial properties of peptides containing cysteine showed that modifications could enhance their effectiveness against Gram-positive bacteria.
- Research on Antioxidant Effects : A comparative analysis revealed that peptides with multiple cysteine residues exhibited significantly higher antioxidant activity than those with fewer cysteines.
Properties
Molecular Formula |
C52H78N20O15S4 |
---|---|
Molecular Weight |
1351.6 g/mol |
IUPAC Name |
2-[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-24-carbamoyl-4,27-bis[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-(1H-indol-3-ylmethyl)-33-methyl-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontan-13-yl]acetic acid |
InChI |
InChI=1S/C52H78N20O15S4/c1-24-41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(40(54)77)20-88-90-23-36-48(85)68-32(19-73)45(82)67-31(16-39(75)76)50(87)72-14-6-11-37(72)49(86)65-29(10-5-13-60-52(57)58)43(80)70-35(46(83)62-24)22-91-89-21-34(47(84)71-36)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
AIKMSOHWSGWCNX-VAYQAVKTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N1)CCCN=C(N)N)CC(=O)O)CO)C(=O)N)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)N1)CCCN=C(N)N)CC(=O)O)CO)C(=O)N)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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